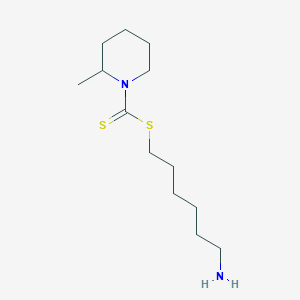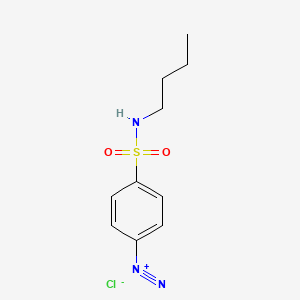
4-(Butylsulfamoyl)benzene-1-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butylsulfamoyl)benzene-1-diazonium chloride is a diazonium salt, which is a class of organic compounds characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(Butylsulfamoyl)benzene-1-diazonium chloride typically involves the diazotization of 4-(Butylsulfamoyl)aniline. This process includes the following steps:
Formation of Nitrous Acid: Sodium nitrite (NaNO₂) is reacted with hydrochloric acid (HCl) to form nitrous acid (HNO₂).
Diazotization Reaction: The 4-(Butylsulfamoyl)aniline is then treated with the freshly prepared nitrous acid in an acidic medium at low temperatures (0-5°C).
Industrial Production Methods
In an industrial setting, the diazotization process is scaled up using similar reagents and conditions but with enhanced control over temperature and reaction times to ensure safety and efficiency. Continuous flow reactors may be employed to handle the exothermic nature of the reaction and to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Butylsulfamoyl)benzene-1-diazonium chloride undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Common Reagents and Conditions
Substitution Reactions: Copper(I) chloride (CuCl), copper(I) bromide (CuBr), and copper(I) cyanide (CuCN) are commonly used in Sandmeyer reactions.
Coupling Reactions: Phenol or aniline in an alkaline medium (e.g., sodium hydroxide solution) is used for azo coupling.
Major Products
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings.
Scientific Research Applications
4-(Butylsulfamoyl)benzene-1-diazonium chloride has several applications in scientific research:
Chemistry: It is used in the synthesis of azo dyes, which are important for coloring textiles, food, and cosmetics.
Biology: Azo compounds derived from this diazonium salt are used as biological stains and indicators.
Medicine: Some azo compounds have been investigated for their potential use in pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Butylsulfamoyl)benzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, facilitating the attack by nucleophiles or coupling partners to form new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium chloride: A simpler diazonium salt used in similar reactions but lacks the butylsulfamoyl group.
4-(Methylsulfamoyl)benzene-1-diazonium chloride: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
4-(Butylsulfamoyl)benzene-1-diazonium chloride is unique due to the presence of the butylsulfamoyl group, which can influence the reactivity and solubility of the compound. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
CAS No. |
682345-52-4 |
|---|---|
Molecular Formula |
C10H14ClN3O2S |
Molecular Weight |
275.76 g/mol |
IUPAC Name |
4-(butylsulfamoyl)benzenediazonium;chloride |
InChI |
InChI=1S/C10H14N3O2S.ClH/c1-2-3-8-12-16(14,15)10-6-4-9(13-11)5-7-10;/h4-7,12H,2-3,8H2,1H3;1H/q+1;/p-1 |
InChI Key |
BYWOYXNNKVDLRO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


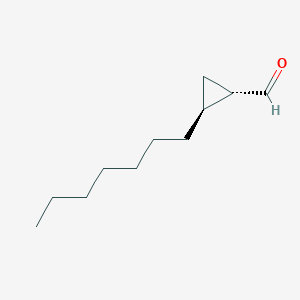
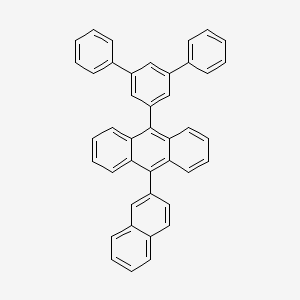
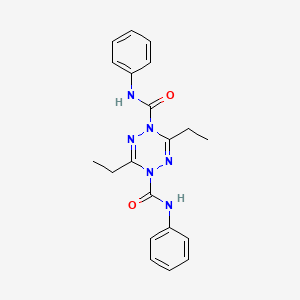
![4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)-](/img/structure/B12529722.png)
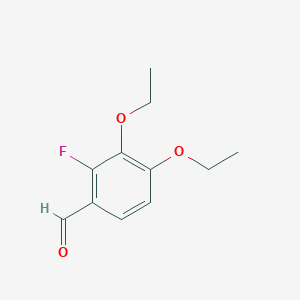
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12529732.png)
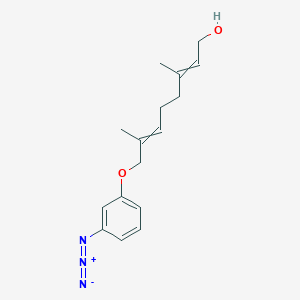
![2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B12529736.png)
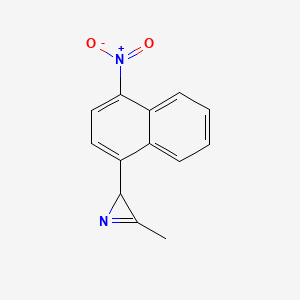
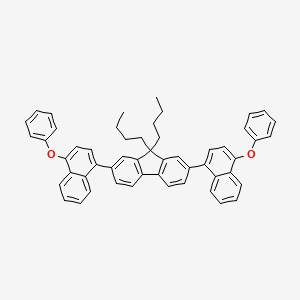
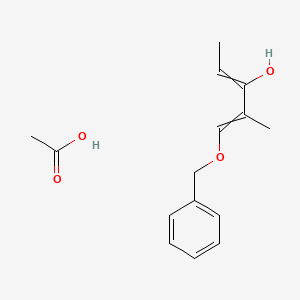
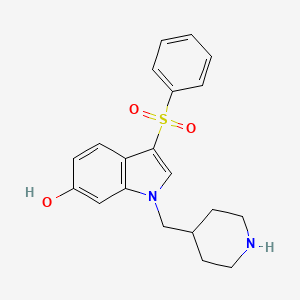
![N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12529767.png)
